2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid
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Overview
Description
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid is an organic compound with the molecular formula C14H19ClO3. This compound features a chlorophenyl group attached to a hydroxyheptanoic acid chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 7-hydroxyheptanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzyl chloride is reacted with 7-hydroxyheptanoic acid under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 2-[(3-Chlorophenyl)methyl]-7-oxoheptanoic acid.
Reduction: Formation of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid
- 2-[(3-Fluorophenyl)methyl]-7-hydroxyheptanoic acid
- 2-[(3-Methylphenyl)methyl]-7-hydroxyheptanoic acid
Comparison:
- 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its bromine, fluorine, or methyl-substituted analogs.
- The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications.
Properties
Molecular Formula |
C14H19ClO3 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-7-hydroxyheptanoic acid |
InChI |
InChI=1S/C14H19ClO3/c15-13-7-4-5-11(10-13)9-12(14(17)18)6-2-1-3-8-16/h4-5,7,10,12,16H,1-3,6,8-9H2,(H,17,18) |
InChI Key |
ZJSQFZMTAKNEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCCCO)C(=O)O |
Origin of Product |
United States |
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